4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate
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Overview
Description
4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of a prop-2-en-1-yloxy group attached to a phenyl ring, which is further connected to a 4-methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate typically involves the esterification of 4-[(Prop-2-en-1-yl)oxy]phenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The prop-2-en-1-yloxy group can participate in covalent bonding with target proteins, thereby modulating their activity. Additionally, the compound’s aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate: Similar in structure but may have different substituents on the phenyl ring.
4-[(Prop-2-en-1-yl)oxy]phenyl benzoate: Lacks the methoxy group on the benzoate moiety.
4-[(Prop-2-en-1-yl)oxy]phenyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of both the prop-2-en-1-yloxy and methoxy groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for various chemical transformations, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
100696-49-9 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(4-prop-2-enoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-3-12-20-15-8-10-16(11-9-15)21-17(18)13-4-6-14(19-2)7-5-13/h3-11H,1,12H2,2H3 |
InChI Key |
HFWQJDNXLXTRJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
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